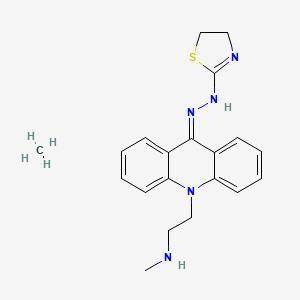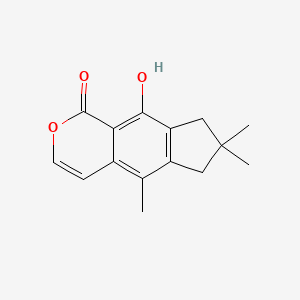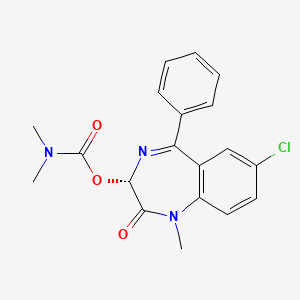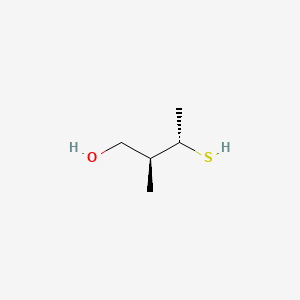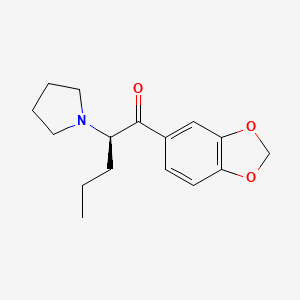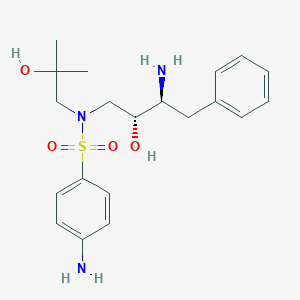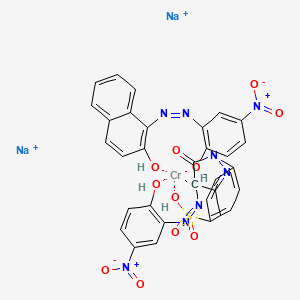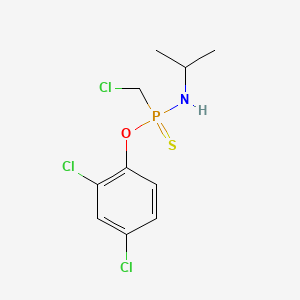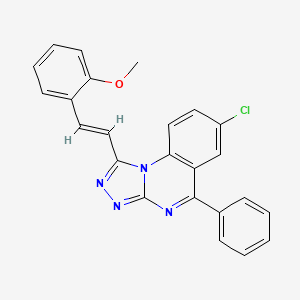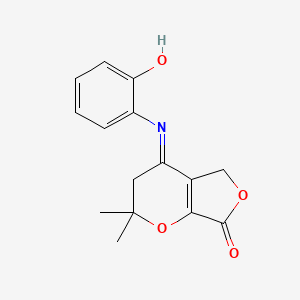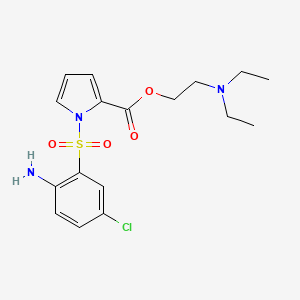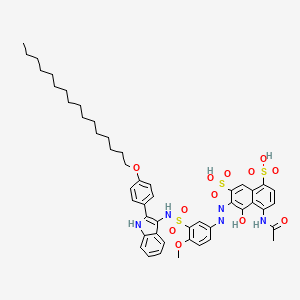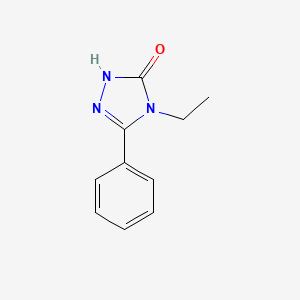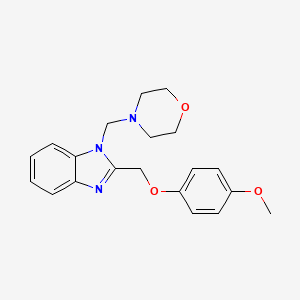
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- is a complex organic compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The unique structure of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinomethyl group, using reagents like alkyl halides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Applications De Recherche Scientifique
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- is unique compared to other benzimidazole derivatives due to the presence of the p-methoxyphenoxy and morpholinomethyl groups. These functional groups enhance its biological activity and specificity. Similar compounds include:
2-Phenylbenzimidazole: Known for its anticancer properties.
2-Mercaptobenzimidazole: Exhibits significant antioxidant activity.
2-(2-Pyridyl)benzimidazole: Used in coordination chemistry for the synthesis of metal complexes.
This detailed article provides a comprehensive overview of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl-, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
84138-41-0 |
|---|---|
Formule moléculaire |
C20H23N3O3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]morpholine |
InChI |
InChI=1S/C20H23N3O3/c1-24-16-6-8-17(9-7-16)26-14-20-21-18-4-2-3-5-19(18)23(20)15-22-10-12-25-13-11-22/h2-9H,10-15H2,1H3 |
Clé InChI |
XXXPDMJCKWPLNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


